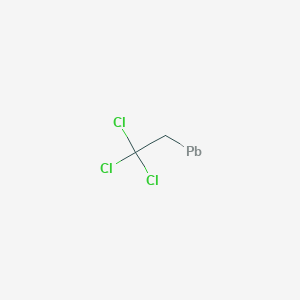![molecular formula C23H29Cl3N2Zn B14461877 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) CAS No. 72102-51-3](/img/structure/B14461877.png)
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) is a chemical compound known for its vibrant coloration and utility in various scientific applications. This compound is often used in the field of dye chemistry due to its intense color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) typically involves the condensation of p-N,N-diethylaminobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline . The reaction is carried out under acidic conditions to facilitate the formation of the indolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced indolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indolium nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of indolium oxides, while reduction can produce indolium hydrides .
Aplicaciones Científicas De Investigación
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials and textiles.
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) involves its interaction with molecular targets through its indolium core. The compound can interact with various biological molecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve electron transfer and binding to specific receptors .
Comparación Con Compuestos Similares
Similar Compounds
Basic Violet 16: Another indolium-based dye with similar coloration properties.
Aizen Cathilon Red 5BH: A related compound used in dyeing applications.
Apollo Cationic Red Violet 3R: Similar in structure and used in textile dyeing.
Uniqueness
What sets 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) apart is its unique combination of chemical stability, vibrant coloration, and versatility in various applications. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound in research and industry .
Propiedades
Número CAS |
72102-51-3 |
|---|---|
Fórmula molecular |
C23H29Cl3N2Zn |
Peso molecular |
505.2 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;trichlorozinc(1-) |
InChI |
InChI=1S/C23H29N2.3ClH.Zn/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;;;;/h8-17H,6-7H2,1-5H3;3*1H;/q+1;;;;+2/p-3 |
Clave InChI |
WXSSNDARIOZSOI-UHFFFAOYSA-K |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.Cl[Zn-](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


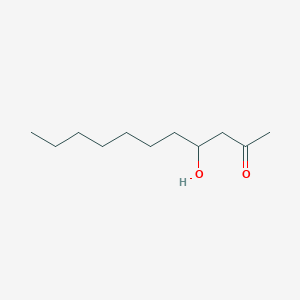

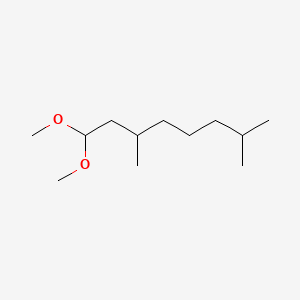
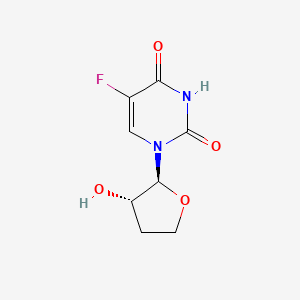
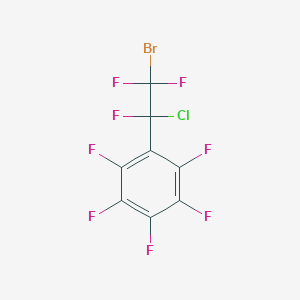

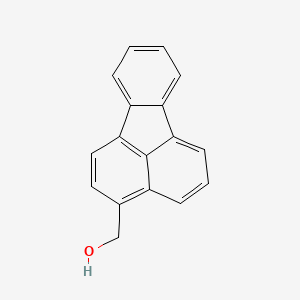

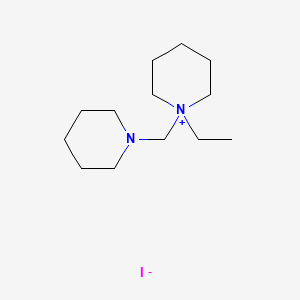



![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
